molecular formula C3H4O3 B11939918 2-oxo(1,2,3-13C3)propanoic acid CAS No. 378785-77-4

2-oxo(1,2,3-13C3)propanoic acid

Cat. No.: B11939918
CAS No.: 378785-77-4
M. Wt: 91.040 g/mol
InChI Key: LCTONWCANYUPML-VMIGTVKRSA-N
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Description

2-oxo(1,2,3-13C3)propanoic acid, also known as pyruvic acid, is a three-carbon oxo-monocarboxylic acid. It is a key intermediate in several metabolic pathways, including glycolysis. The compound is characterized by the presence of a keto group at the second carbon and a carboxyl group at the third carbon. The isotopic labeling with carbon-13 at positions 1, 2, and 3 makes it particularly useful in metabolic studies and tracer experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-oxo(1,2,3-13C3)propanoic acid can be synthesized through various methods. One common approach involves the oxidative decarboxylation of 2-oxo(1,2,3-13C3)butanoic acid. This reaction typically requires a strong oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the compound. The fermentation process is optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-oxo(1,2,3-13C3)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-oxo(1,2,3-13C3)propanoic acid is widely used in scientific research due to its role in metabolic pathways. Some applications include:

Mechanism of Action

The mechanism of action of 2-oxo(1,2,3-13C3)propanoic acid involves its role as an intermediate in glycolysis. It is converted to acetyl-CoA by the enzyme pyruvate dehydrogenase, which then enters the citric acid cycle. This conversion is crucial for the production of adenosine triphosphate (ATP), the primary energy currency of the cell .

Comparison with Similar Compounds

Uniqueness: 2-oxo(1,2,3-13C3)propanoic acid is unique due to its central role in metabolism and its isotopic labeling, which makes it invaluable for tracer studies in metabolic research .

Properties

CAS No.

378785-77-4

Molecular Formula

C3H4O3

Molecular Weight

91.040 g/mol

IUPAC Name

2-oxo(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i1+1,2+1,3+1

InChI Key

LCTONWCANYUPML-VMIGTVKRSA-N

Isomeric SMILES

[13CH3][13C](=O)[13C](=O)O

Canonical SMILES

CC(=O)C(=O)O

Origin of Product

United States

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